n-Heptyl-ammonium sulfate

Description

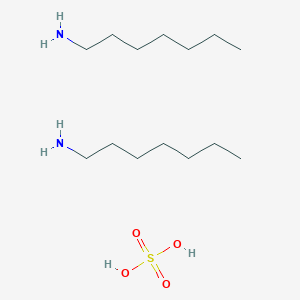

n-Heptyl-ammonium sulfate is an organic ammonium sulfate salt characterized by a heptyl (C₇H₁₅) alkyl chain attached to an ammonium cation paired with a sulfate anion. Its chemical formula is (C₇H₁₅NH₃)₂SO₄, with a molar mass of ~328.07 g/mol (calculated).

Properties

CAS No. |

73200-67-6 |

|---|---|

Molecular Formula |

C14H36N2O4S |

Molecular Weight |

328.51 g/mol |

IUPAC Name |

heptan-1-amine;sulfuric acid |

InChI |

InChI=1S/2C7H17N.H2O4S/c2*1-2-3-4-5-6-7-8;1-5(2,3)4/h2*2-8H2,1H3;(H2,1,2,3,4) |

InChI Key |

JLCZCVZDJNOKRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN.CCCCCCCN.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Heptyl-ammonium sulfate can be synthesized through a reaction between n-heptylamine and sulfuric acid. The reaction typically involves the following steps:

Reaction of n-heptylamine with sulfuric acid: n-Heptylamine is slowly added to a solution of sulfuric acid under controlled temperature conditions to prevent excessive heat generation.

Formation of this compound: The reaction proceeds with the formation of this compound as a precipitate, which can be filtered and purified.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:

Continuous addition of reactants: To maintain a steady reaction rate and control temperature.

Use of catalysts: To enhance the reaction efficiency and reduce the reaction time.

Purification steps: Including filtration, washing, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

n-Heptyl-ammonium sulfate undergoes various chemical reactions, including:

Oxidation: The heptyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: The ammonium ion can be reduced to form amines.

Substitution: The sulfate ion can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Ion-exchange resins: For substitution reactions.

Major Products Formed

Oxidation products: Heptanol, heptanal, and heptanoic acid.

Reduction products: n-Heptylamine.

Substitution products: Various ammonium salts depending on the substituting anion.

Scientific Research Applications

n-Heptyl-ammonium sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

Biology: Employed in the extraction and purification of proteins and nucleic acids due to its ability to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of n-heptyl-ammonium sulfate involves its surfactant properties, which allow it to interact with lipid membranes and proteins. The heptyl group provides hydrophobic interactions, while the ammonium and sulfate ions contribute to electrostatic interactions. These combined effects enable the compound to disrupt cell membranes, solubilize hydrophobic molecules, and facilitate the transfer of substances across phases.

Comparison with Similar Compounds

Ammonium Sulfate (CAS 7783-20-2)

- Chemical Formula : (NH₄)₂SO₄

- Molar Mass : 132.14 g/mol .

- Solubility : Highly water-soluble (706 g/L at 20°C) .

- Applications : Fertilizers, protein precipitation in laboratories, flame retardants .

- Safety : Decomposes upon heating to release sulfur oxides (SOₓ), carbon oxides (CO, CO₂), and ammonia. Requires standard PPE (gloves, goggles) for handling .

Key Differences :

n-Heptyl-ammonium sulfate’s longer alkyl chain reduces water solubility compared to ammonium sulfate. Its applications likely diverge toward surfactant roles rather than agricultural uses. The heptyl group may increase lipophilicity, altering toxicity profiles .

Nickel Ammonium Sulfate

- Chemical Formula : Ni(NH₄)₂(SO₄)₂ (hypothesized).

- Applications : Electroplating, catalysis, and niche industrial processes .

Key Differences :

this compound lacks transition metals, reducing heavy metal toxicity risks. Its organic cation may enhance biodegradability compared to nickel-containing analogs .

Comparison with Other Sulfate Salts

Antimony(III) Sulfate (Sb₂(SO₄)₃)

- Molar Mass : 531.71 g/mol .

- Density : 3.6246 g/cm³ .

- Applications : Oxidizing agent, chemical synthesis .

- Safety : NIOSH PEL for antimony compounds: 0.5 mg/m³ (as Sb) .

Key Differences :

this compound’s organic cation eliminates risks associated with antimony, such as acute toxicity and environmental persistence. Its lower density (~1.7–2.0 g/cm³ estimated) reflects reduced metal content .

Ceftolozane Sulfate (Pharmaceutical Sulfate)

- Structure : Complex β-lactam antibiotic with sulfate counterion .

- Applications : Treatment of bacterial infections (e.g., intra-abdominal infections) .

Key Differences :

this compound lacks therapeutic bioactive moieties. Its simpler structure prioritizes physicochemical utility over pharmacological activity .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molar Mass (g/mol) | Solubility in Water | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| This compound | ~328.07 | Moderate | ~1.7–2.0 (est.) | Surfactants, Detergents |

| Ammonium sulfate | 132.14 | 706 g/L at 20°C | 1.77 | Fertilizers, Lab Reagents |

| Antimony(III) sulfate | 531.71 | Soluble | 3.6246 | Chemical synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.